molecular formula C7H12N2O4 B8817763 Aceglutamide CAS No. 5817-09-4

Aceglutamide

Cat. No.: B8817763
CAS No.: 5817-09-4
M. Wt: 188.18 g/mol
InChI Key: KSMRODHGGIIXDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .

Industrial Production Methods

In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Aceglutamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .

Properties

CAS No.

5817-09-4

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2-acetamido-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)

InChI Key

KSMRODHGGIIXDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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